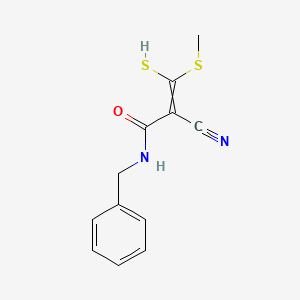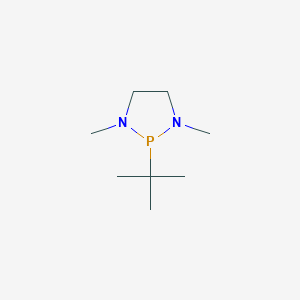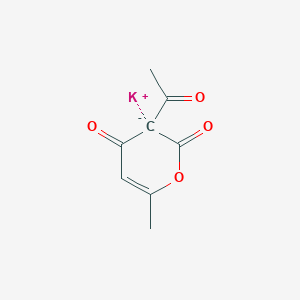
Potassium Dehydroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Dehydroacetate is a potassium salt of dehydroacetic acid. It is commonly used as a preservative in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its antimicrobial properties, which help in inhibiting the growth of bacteria, yeast, and mold.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium Dehydroacetate can be synthesized by neutralizing dehydroacetic acid with potassium hydroxide. The reaction typically involves dissolving dehydroacetic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain this compound in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature and pH. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium Dehydroacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Oxidized derivatives of dehydroacetic acid.
Reduction: Reduced forms of dehydroacetic acid.
Substitution: Metal salts of dehydroacetic acid.
Wissenschaftliche Forschungsanwendungen
Potassium Dehydroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and maintain product quality.
Wirkmechanismus
The antimicrobial action of Potassium Dehydroacetate is primarily due to its ability to disrupt the cell membrane of microorganisms. It alters the membrane permeability, leading to the leakage of cellular contents and eventual cell death. This compound also interferes with the energy metabolism of microorganisms, further inhibiting their growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Dehydroacetate: Another salt of dehydroacetic acid, commonly used as a preservative.
Potassium Sorbate: A widely used preservative with similar antimicrobial properties.
Sodium Benzoate: Another preservative used in food and cosmetics.
Uniqueness
Potassium Dehydroacetate is unique due to its broad-spectrum antimicrobial activity and stability under various pH conditions. Unlike some other preservatives, it remains effective in both acidic and alkaline environments, making it versatile for different applications.
Eigenschaften
CAS-Nummer |
57020-07-2 |
|---|---|
Molekularformel |
C8H7KO4 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
potassium;3-acetyl-6-methylpyran-3-ide-2,4-dione |
InChI |
InChI=1S/C8H7O4.K/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
CYTMSUFQXVURGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)[C-](C(=O)O1)C(=O)C.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
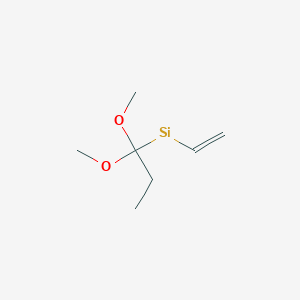
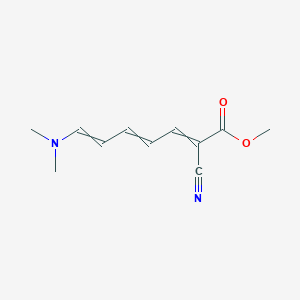



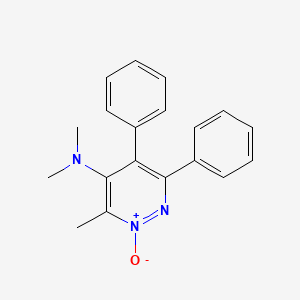

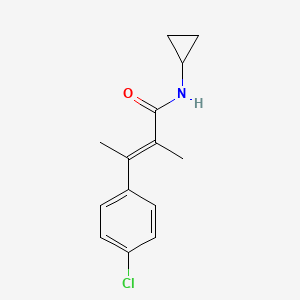

![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
